molecular formula C14H17N3O B15194185 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- CAS No. 143707-95-3

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)-

Cat. No.: B15194185
CAS No.: 143707-95-3
M. Wt: 243.30 g/mol
InChI Key: IXAOXJKGZNSFFD-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- is a heterocyclic compound that features a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- typically involves multi-step organic synthesis. One common method includes the condensation of 5-ethyl-6-methyl-2(1H)-pyridinone with 2-pyridinylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinone ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-thienylmethyl)amino)-
  • **2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-furanylmethyl)amino)-
  • **2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-benzylmethyl)amino)-

Uniqueness

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridinylmethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

143707-95-3

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

5-ethyl-6-methyl-3-(pyridin-2-ylmethylamino)-1H-pyridin-2-one

InChI

InChI=1S/C14H17N3O/c1-3-11-8-13(14(18)17-10(11)2)16-9-12-6-4-5-7-15-12/h4-8,16H,3,9H2,1-2H3,(H,17,18)

InChI Key

IXAOXJKGZNSFFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=N2)C

Origin of Product

United States

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